![molecular formula C18H27N3O3 B1469348 N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine CAS No. 1252655-61-0](/img/structure/B1469348.png)
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine
Vue d'ensemble
Description
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine (N-BPA) is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. N-BPA is an analog of the naturally occurring amino acid β-alanine and is used in several synthetic processes. It has been used in a variety of scientific research applications, such as for the synthesis of peptides and proteins, in biochemical assays, and as a tool for studying the effects of β-alanine on biochemical and physiological processes. The aim of
Applications De Recherche Scientifique
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine has been used in a variety of scientific research applications, such as for the synthesis of peptides and proteins, in biochemical assays, and as a tool for studying the effects of β-alanine on biochemical and physiological processes. It has also been used as a substrate for the synthesis of a variety of peptides, such as β-amino acids, β-methyl amino acids, and β-amino-alcohols. N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine has also been used in biochemistry, as it can be used as a substrate for the synthesis of β-alanine derivatives, which are useful for studying the effects of β-alanine on biochemical processes. Furthermore, N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine has been used in a variety of physiological studies, as it has been shown to have an effect on the activity of a number of enzymes and receptors.
Mécanisme D'action
The mechanism of action of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine is not yet fully understood. However, it is believed to interact with a number of receptors and enzymes, which may explain its effects on biochemical and physiological processes. It is believed to interact with the N-methyl-D-aspartate receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. It is also believed to interact with the enzyme β-alanine synthetase, which is involved in the synthesis of β-alanine. Furthermore, it is believed to interact with the enzyme glutamate dehydrogenase, which is involved in the regulation of glutamate levels in the brain.
Biochemical and Physiological Effects
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the enzyme β-alanine synthetase, which is involved in the synthesis of β-alanine. It has also been shown to increase the activity of the enzyme glutamate dehydrogenase, which is involved in the regulation of glutamate levels in the brain. Furthermore, it has been shown to have an effect on the activity of the N-methyl-D-aspartate receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine has a number of advantages and limitations for use in laboratory experiments. One of the advantages is that it is relatively easy to synthesize in high yields, which makes it a useful tool for studying the effects of β-alanine on biochemical and physiological processes. Furthermore, it is relatively stable and can be stored for long periods of time, which makes it useful for long-term experiments. However, one of the limitations of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine is that it is not as potent as some other β-alanine analogs, which may limit its use in certain experiments.
Orientations Futures
The potential future directions for N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine research include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. Furthermore, further studies could be conducted to determine the mechanism of action of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine and to explore its potential use in the synthesis of other β-alanine derivatives. Additionally, further studies could be conducted to explore the potential use of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine in the treatment of a variety of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Finally, further studies could be conducted to explore the potential use of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine in the treatment of other diseases, such as
Propriétés
IUPAC Name |
3-[[4-(2-tert-butylphenyl)piperazine-1-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)14-6-4-5-7-15(14)20-10-12-21(13-11-20)17(24)19-9-8-16(22)23/h4-7H,8-13H2,1-3H3,(H,19,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHYFAXQKRFOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

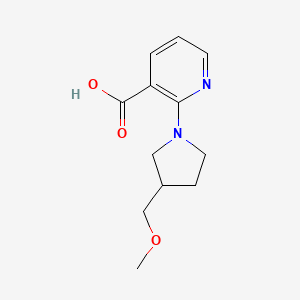

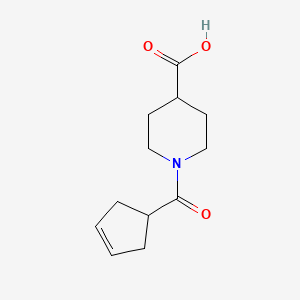

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469275.png)
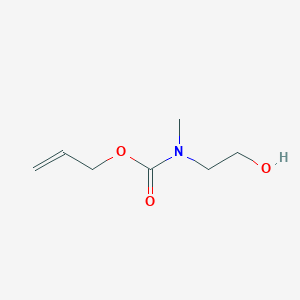
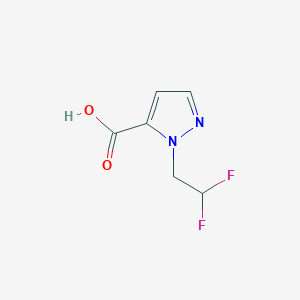
![1-[2-(Pyridin-4-ylsulfanyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469281.png)
![1-{[(3-Methoxypropyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469282.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469284.png)
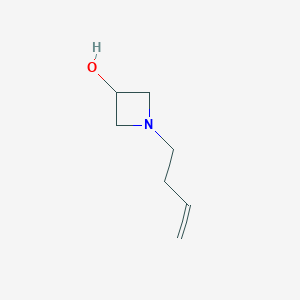
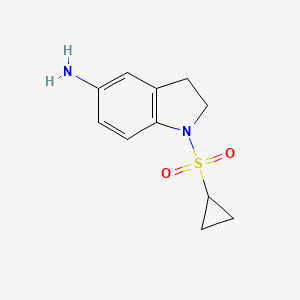
![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)
![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)